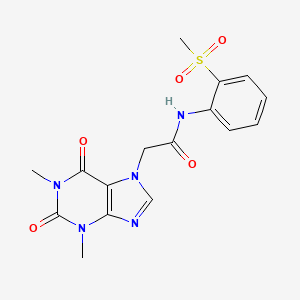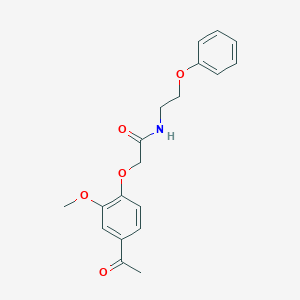
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide (AMPA) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the amino acid glutamate and has been used in studies on the effects of glutamate receptor agonists and antagonists on the central nervous system. AMPA is a versatile compound that has been used in a variety of research applications, including studies on neurotransmission, drug action, and synaptic plasticity.
作用机制
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide acts as an agonist to the glutamate receptor. When 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide binds to the receptor, it activates the receptor, causing an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of biochemical events, resulting in the release of neurotransmitters, such as glutamate, which can then bind to other receptors and activate other biochemical pathways.
Biochemical and Physiological Effects
The activation of the glutamate receptor by 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as glutamate, dopamine, and serotonin. Additionally, it has been shown to increase the firing rate of neurons, resulting in enhanced cognitive functions, such as learning and memory. It has also been shown to have a neuroprotective effect, protecting neurons from damage.
实验室实验的优点和局限性
The use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in laboratory experiments has several advantages. It is a relatively stable compound, making it easy to store and handle. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are also some limitations to the use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in laboratory experiments. It is a highly potent compound, and as such, it is important to use it with caution to avoid potential adverse effects. Additionally, it is important to be aware of the potential for drug interactions, as 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide can interact with other drugs, resulting in unpredictable results.
未来方向
There are a number of potential future directions for the use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in scientific research. One potential direction is to investigate the effects of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide on cellular processes, such as cell proliferation, differentiation, and apoptosis. Additionally, there is potential for the use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in studies on the effects of drugs on the central nervous system, as well as in studies on the effects of drugs on synaptic plasticity and neurotransmission. Additionally, there is potential for the use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in studies on the effects of drugs on learning and memory, as well as in studies on the effects of drugs on the immune system. Finally, there is potential for the use of 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide in studies on the effects of drugs on the cardiovascular system.
合成方法
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide is synthesized through a two-step process. The first step involves the reaction of 4-acetyl-2-methoxyphenol with 2-phenoxyethyl acetate. This reaction yields the intermediate product, 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide. The second step involves the reaction of the intermediate product with a base, such as sodium hydroxide, to yield the final product, 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide.
科学研究应用
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has a wide range of applications in scientific research. It has been used in studies on the effects of glutamate receptor agonists and antagonists on the central nervous system. It has also been used to investigate the effects of drugs on synaptic plasticity and neurotransmission. Additionally, 2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide has been used to study the effects of drugs on learning and memory.
属性
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(21)15-8-9-17(18(12-15)23-2)25-13-19(22)20-10-11-24-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYBJZXYITWMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-phenoxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548804.png)
![1-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548805.png)
![1-[(2-methylphenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548813.png)
![1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548824.png)
![1-{[(3-chlorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548829.png)
![ethyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B6548830.png)
![N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6548834.png)
![2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6548849.png)
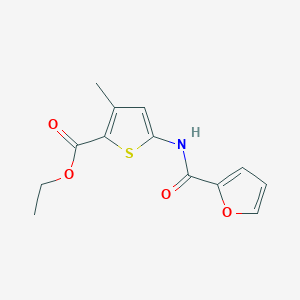
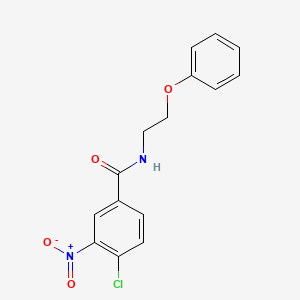

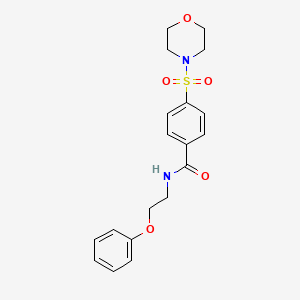
![N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B6548903.png)
